molecular formula C20H12Cl2O6 B14252286 Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate CAS No. 189265-63-2

Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate

Cat. No.: B14252286
CAS No.: 189265-63-2
M. Wt: 419.2 g/mol
InChI Key: CSCGNAXDGAMEFD-UHFFFAOYSA-N
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Description

Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate is a complex organic compound with the molecular formula C20H12Cl2O6. This compound contains a total of 40 atoms, including 12 hydrogen atoms, 20 carbon atoms, 6 oxygen atoms, and 2 chlorine atoms . It is characterized by its aromatic rings and ester functionalities, making it a subject of interest in various chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate typically involves the reaction of 4-(chlorocarbonyl)phenyl derivatives with hexa-2,4-dienedioic acid. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions

Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate involves its interaction with specific molecular targets. The chlorocarbonyl groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can disrupt normal cellular functions and pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate is unique due to its specific combination of functional groups and aromatic rings. This structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve. Its ability to undergo diverse chemical reactions also enhances its versatility in research and industrial applications .

Properties

CAS No.

189265-63-2

Molecular Formula

C20H12Cl2O6

Molecular Weight

419.2 g/mol

IUPAC Name

bis(4-carbonochloridoylphenyl) hexa-2,4-dienedioate

InChI

InChI=1S/C20H12Cl2O6/c21-19(25)13-5-9-15(10-6-13)27-17(23)3-1-2-4-18(24)28-16-11-7-14(8-12-16)20(22)26/h1-12H

InChI Key

CSCGNAXDGAMEFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)OC(=O)C=CC=CC(=O)OC2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

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